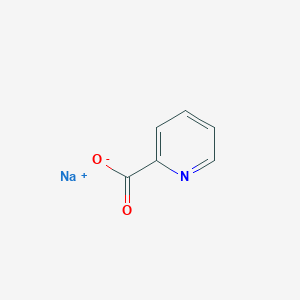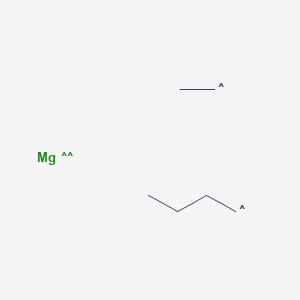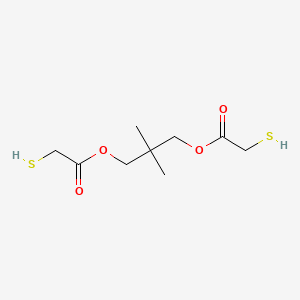
lithium;2-amino-1,3-benzothiazole-6-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of lithium;2-amino-1,3-benzothiazole-6-sulfonate involves the use of recombinant DNA technology to produce the monoclonal antibody in mammalian cell cultures. The process includes the following steps:
Gene Cloning: The gene encoding the antibody is cloned into an expression vector.
Transfection: The vector is introduced into mammalian cells, such as Chinese Hamster Ovary (CHO) cells.
Cell Culture: The transfected cells are cultured in bioreactors under controlled conditions to produce the antibody.
Purification: The antibody is purified using affinity chromatography and other purification techniques to ensure high purity and quality.
Analyse Des Réactions Chimiques
lithium;2-amino-1,3-benzothiazole-6-sulfonate primarily undergoes biochemical interactions rather than traditional chemical reactions. It binds specifically to the CD38 antigen on the surface of malignant cells, leading to:
Antibody-Dependent Cellular Cytotoxicity (ADCC): The antibody recruits immune cells to destroy the target cells.
Complement-Dependent Cytotoxicity (CDC): The antibody activates the complement system, leading to the lysis of the target cells
Applications De Recherche Scientifique
lithium;2-amino-1,3-benzothiazole-6-sulfonate has a wide range of applications in scientific research, particularly in the fields of:
Chemistry: Used as a tool to study the interactions between antibodies and antigens.
Biology: Employed in research on immune responses and cell signaling pathways.
Medicine: Investigated for its potential therapeutic use in treating multiple myeloma and other CD38-expressing malignancies.
Industry: Utilized in the development of diagnostic assays and therapeutic antibodies
Mécanisme D'action
lithium;2-amino-1,3-benzothiazole-6-sulfonate exerts its effects by binding to the CD38 antigen on the surface of malignant cells. This binding triggers several immune-mediated mechanisms, including:
Antibody-Dependent Cellular Cytotoxicity (ADCC): The antibody recruits natural killer cells to destroy the target cells.
Complement-Dependent Cytotoxicity (CDC): The antibody activates the complement system, leading to the lysis of the target cells.
Direct Apoptosis: The binding of the antibody to CD38 can directly induce apoptosis in the target cells
Comparaison Avec Des Composés Similaires
lithium;2-amino-1,3-benzothiazole-6-sulfonate is compared with other anti-CD38 monoclonal antibodies, such as daratumumab and isatuximab. While all these antibodies target CD38, this compound has shown a better safety profile and enhanced efficacy in preclinical studies. Similar compounds include:
Daratumumab: Another anti-CD38 monoclonal antibody used in the treatment of multiple myeloma.
Isatuximab: An anti-CD38 monoclonal antibody with similar therapeutic applications
This compound stands out due to its unique epitope recognition and improved safety and efficacy profiles .
Propriétés
IUPAC Name |
lithium;2-amino-1,3-benzothiazole-6-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3S2.Li/c8-7-9-5-2-1-4(14(10,11)12)3-6(5)13-7;/h1-3H,(H2,8,9)(H,10,11,12);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBLVDLLDBKXGK-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC2=C(C=C1S(=O)(=O)[O-])SC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].C1=CC2=C(C=C1S(=O)(=O)[O-])SC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5LiN2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-[2-(Dodecyloxy)ethoxy]ethoxy]ethyl dihydrogen phosphate](/img/structure/B7824156.png)

![n-[3-(Dimethylamino)propyl]propanamide](/img/structure/B7824170.png)











